

(S)-4-Methyl-1,3-dioxolan-2-one: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-4-Methyl-1,3-dioxolan-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-propylene carbonate, is a chiral cyclic carbonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. As the (S)-enantiomer of propylene carbonate, its defined stereochemistry makes it a valuable chiral building block and a versatile reagent in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **(S)-4-Methyl-1,3-dioxolan-2-one**, with a focus on its role in the development of chiral drugs.

Physicochemical and Spectroscopic Properties

(S)-4-Methyl-1,3-dioxolan-2-one is a colorless to light yellow liquid with a faint odor.^[1] It is a polar aprotic solvent with a high boiling point and low vapor pressure.^[2] Its chiral nature is the key feature that distinguishes it from its racemic mixture, enabling its use in stereoselective transformations.

Table 1: Physicochemical Properties of (S)-4-Methyl-1,3-dioxolan-2-one

| Property | Value | References |
|-------------------|---|------------|
| Molecular Formula | C ₄ H ₆ O ₃ | [3] |
| Molecular Weight | 102.09 g/mol | [3] |
| CAS Number | 51260-39-0 | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.189 g/cm ³ | [4] |
| Boiling Point | 240-241.7 °C | [4] |
| Melting Point | -49.2 °C | [5] |
| Refractive Index | 1.422 | [4] |
| Solubility | Soluble in water and miscible with most organic solvents. | [2] |

Spectroscopic Data

The structural characterization of **(S)-4-Methyl-1,3-dioxolan-2-one** is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 2: 1H and 13C NMR Spectroscopic Data for 4-Methyl-1,3-dioxolan-2-one

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-----------------|------------------------------------|--------------|-----------------------------|
| 1H NMR | | | |
| CH ₃ | 1.49 | d | 6.0 |
| CH ₂ | 4.04 | t | 8.4 |
| CH ₂ | 4.58 | t | 8.4 |
| CH | 4.84-4.92 | m | |
| 13C NMR | | | |
| CH ₃ | 19.4 | | |
| CH ₂ | 70.7 | | |
| CH | 73.7 | | |
| C=O | 155.1 | | |

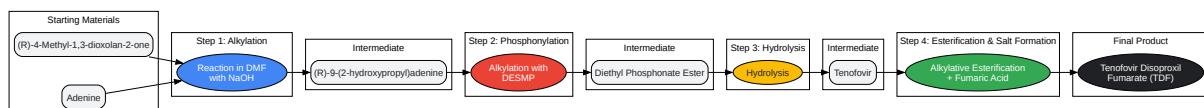
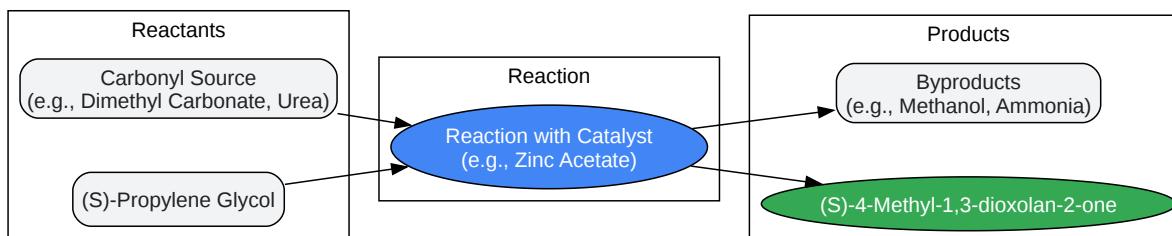
Note: The provided NMR data is for the racemic 4-methyl-1,3-dioxolan-2-one, as detailed spectra for the pure (S)-enantiomer are not readily available in the searched literature. However, the chemical shifts are expected to be identical for both enantiomers.[\[6\]](#)[\[7\]](#)

Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one

The enantioselective synthesis of **(S)-4-Methyl-1,3-dioxolan-2-one** is crucial for its application as a chiral building block. Common synthetic strategies involve the use of chiral starting materials or chiral catalysts.

Synthesis from (S)-Propylene Glycol

A straightforward method for the synthesis of **(S)-4-Methyl-1,3-dioxolan-2-one** is the reaction of commercially available (S)-propylene glycol with a carbonyl source, such as phosgene or a dialkyl carbonate. The use of phosgene, while effective, is often avoided due to its high toxicity.[\[8\]](#) A greener alternative involves the use of dimethyl carbonate or urea.



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